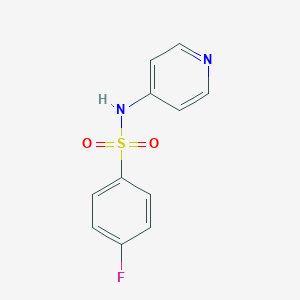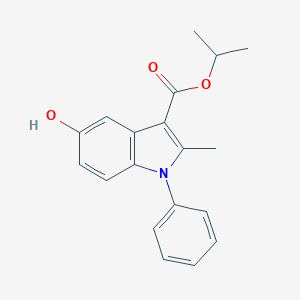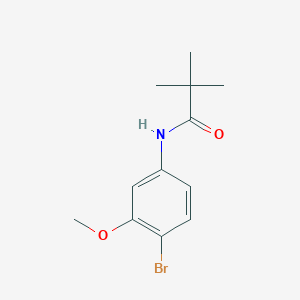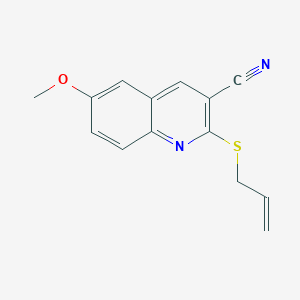
4-fluoro-N-(4-pyridinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-(4-pyridinyl)benzenesulfonamide, also known as FPBA, is a chemical compound used in scientific research. It is a sulfonamide derivative that has been studied for its potential applications in various fields, including medicinal chemistry and pharmacology.
作用機序
The mechanism of action of 4-fluoro-N-(4-pyridinyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzyme activity through binding to the active site. It has been suggested that the sulfonamide group of 4-fluoro-N-(4-pyridinyl)benzenesulfonamide may act as a zinc-binding group, allowing it to interact with the zinc ion in the active site of carbonic anhydrase and other enzymes.
Biochemical and Physiological Effects
4-fluoro-N-(4-pyridinyl)benzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. In addition to its inhibitory activity against carbonic anhydrase and other enzymes, it has been reported to have antioxidant and anti-inflammatory properties. It has also been shown to modulate the activity of ion channels and receptors, including the GABA-A receptor.
実験室実験の利点と制限
4-fluoro-N-(4-pyridinyl)benzenesulfonamide has several advantages for use in lab experiments, including its ease of synthesis and availability from commercial sources. It has also been shown to exhibit potent inhibitory activity against several enzymes and has potential applications in medicinal chemistry and pharmacology. However, its limitations include its relatively low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 4-fluoro-N-(4-pyridinyl)benzenesulfonamide, including the development of new synthetic methods for its preparation, the investigation of its potential applications in medicinal chemistry and pharmacology, and the elucidation of its mechanism of action. Other potential areas of research include the optimization of its inhibitory activity against specific enzymes and the development of analogs with improved solubility and pharmacokinetic properties. Overall, 4-fluoro-N-(4-pyridinyl)benzenesulfonamide is a promising compound for scientific research and has the potential to contribute to the development of new drugs and therapies.
合成法
4-fluoro-N-(4-pyridinyl)benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 4-fluorobenzenesulfonyl chloride with 4-pyridinylamine in the presence of a base such as triethylamine. The resulting product can then be purified through recrystallization or column chromatography. Other methods of synthesis have also been reported in the literature, including the use of microwave irradiation and solvent-free conditions.
科学的研究の応用
4-fluoro-N-(4-pyridinyl)benzenesulfonamide has been studied for its potential applications in various fields, including medicinal chemistry and pharmacology. It has been shown to exhibit inhibitory activity against several enzymes, including carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. 4-fluoro-N-(4-pyridinyl)benzenesulfonamide has also been investigated as a potential anticancer agent, as it has been shown to inhibit the growth of several cancer cell lines in vitro.
特性
製品名 |
4-fluoro-N-(4-pyridinyl)benzenesulfonamide |
|---|---|
分子式 |
C11H9FN2O2S |
分子量 |
252.27 g/mol |
IUPAC名 |
4-fluoro-N-pyridin-4-ylbenzenesulfonamide |
InChI |
InChI=1S/C11H9FN2O2S/c12-9-1-3-11(4-2-9)17(15,16)14-10-5-7-13-8-6-10/h1-8H,(H,13,14) |
InChIキー |
UQIBBQLKNXDGET-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NC2=CC=NC=C2 |
正規SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NC2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-methyl-10H-naphtho[1',2':4,5]thieno[3,2-b]pyran-10-one](/img/structure/B259501.png)

![N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide](/img/structure/B259504.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B259505.png)

![N-acetyl-N-(3-{2-nitro-10H-indolo[3,2-b]quinolin-10-yl}propyl)acetamide](/img/structure/B259510.png)
![Ethyl 2-{[3-(cyclohexylamino)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B259513.png)


![Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate](/img/structure/B259525.png)


